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diamine

Cat. No.: B1354990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Difluoromethoxy)benzene-1,2-diamine is an aromatic diamine of significant interest in

medicinal chemistry and materials science. The incorporation of a difluoromethoxy (-OCHF₂)

group into the phenylene-1,2-diamine scaffold imparts unique physicochemical properties that

are highly sought after in modern drug design. The -OCHF₂ group can enhance metabolic

stability, improve membrane permeability, and act as a lipophilic hydrogen bond donor, making

it a valuable moiety for modulating the properties of bioactive molecules.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, and

reactivity of 4-(Difluoromethoxy)benzene-1,2-diamine, serving as a technical resource for its

application in research and development.

Chemical and Physical Properties
The fundamental properties of 4-(Difluoromethoxy)benzene-1,2-diamine are summarized

below. While a boiling point has been reported, a specific melting point is not consistently

available in the literature, and its physical state has been described as either a liquid or solid.
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Property Value Source(s)

IUPAC Name
4-(difluoromethoxy)benzene-

1,2-diamine
[2][3][4]

CAS Number 172282-50-7 [1][2][4]

Molecular Formula C₇H₈F₂N₂O [2][3]

Molecular Weight 174.15 g/mol [1][2][3]

Boiling Point 294.7 ± 35.0 °C at 760 mmHg [2]

Melting Point Not Available (N/A) [4][5]

Physical Form Solid or liquid

Purity Typically ≥95-97% [2]

InChI Key
GRBDLKBKKHPPQX-

UHFFFAOYSA-N
[1][2][3]

SMILES C1=CC(=C(C=C1OC(F)F)N)N [3][4]

Storage
2-8°C, keep in dark place,

under inert atmosphere

Synthesis Pathway
The most common industrial-scale synthesis of 4-(difluoromethoxy)benzene-1,2-diamine
originates from 4-nitrophenol. The process involves two key transformations: the introduction of

the difluoromethoxy group and the reduction of the nitro functionality.[1]

Step 1: Difluoromethoxylation Step 2: Nitro Group Reduction

4-Nitrophenol Sodium_4-nitrophenolate
NaOH

4-(Difluoromethoxy)nitrobenzene
CF2HCl

4-(Difluoromethoxy)benzene-1,2-diamine

Hydrazine Hydrate,
Fe Catalyst
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Caption: Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine from 4-nitrophenol.

Experimental Protocol: Reduction of 4-
(Difluoromethoxy)nitrobenzene
The final step in the synthesis is the catalytic reduction of the nitro group. While a specific

protocol for this exact substrate is proprietary, a general and robust procedure for the iron-

catalyzed reduction of nitroarenes using hydrazine hydrate serves as an excellent model.

Objective: To reduce the nitro group of the precursor to form the vicinal diamine.

Materials:

4-(Difluoromethoxy)nitrobenzene (1.0 eq)

Hydrazine hydrate (4.0 eq)

Iron oxide (Fe₂O₃) or other iron catalyst (e.g., 1 mol% Fe)

Activated Carbon (optional co-catalyst)

Solvent (e.g., Ethanol, THF, or water)

Procedure:

A reaction vessel is charged with 4-(difluoromethoxy)nitrobenzene, the solvent, and the iron

catalyst (and activated carbon, if used).[1]

The mixture is stirred to create a suspension.

Hydrazine hydrate is added to the mixture portion-wise. The reaction is often exothermic.

The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours (typically 2-

10 hours) until analysis (e.g., by TLC or HPLC) indicates complete consumption of the

starting material.[1]

Upon completion, the reaction mixture is cooled to room temperature.
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The solid catalyst is removed by filtration.

The filtrate is concentrated under reduced pressure, and the resulting crude product is

purified, typically by column chromatography or recrystallization, to yield 4-
(difluoromethoxy)benzene-1,2-diamine.

Chemical Reactivity and Applications
The chemical behavior of 4-(difluoromethoxy)benzene-1,2-diamine is governed by the

interplay between the electron-donating amino groups and the moderately electron-withdrawing

difluoromethoxy group.[1]

Nucleophilicity of Amino Groups: The two primary amine groups are nucleophilic and serve

as the primary sites for derivatization. Their nucleophilicity is slightly attenuated by the

electron-withdrawing nature of the -OCHF₂ group.[1]

Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic attack

by the powerful electron-donating effect of the two amino groups, which generally outweighs

the deactivating inductive effect of the -OCHF₂ substituent.[1]

Key Application: Synthesis of Benzimidazoles
A primary application of this compound is in the synthesis of benzimidazoles, a heterocyclic

scaffold prevalent in many biologically active molecules. The vicinal diamine functionality

readily undergoes condensation with carboxylic acids or aldehydes to form the fused imidazole

ring system.[1]

4-(Difluoromethoxy)
benzene-1,2-diamine

5-(Difluoromethoxy)
-2-substituted-1H-benzimidazole

Carboxylic Acid (R-COOH)
or Aldehyde (R-CHO)

Condensation
(-H₂O or -2H₂O)

Click to download full resolution via product page

Caption: General reaction pathway for the synthesis of benzimidazoles.
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Experimental Protocol: Benzimidazole Synthesis
(Phillips Method)
The Phillips method, involving the condensation of an o-phenylenediamine with a carboxylic

acid under acidic conditions, is a classic and widely used procedure.

Objective: To synthesize a 2-substituted-5-(difluoromethoxy)benzimidazole.

Materials:

4-(Difluoromethoxy)benzene-1,2-diamine (1.0 eq)

Carboxylic acid (R-COOH) (1.0-1.2 eq)

Concentrated Hydrochloric Acid (or other acid catalyst)

Water

Procedure:

In a round-bottom flask, 4-(difluoromethoxy)benzene-1,2-diamine and the selected

carboxylic acid are combined.

Concentrated hydrochloric acid is added, and the mixture is heated, often to reflux, for 2-4

hours.

The reaction is monitored for completion by TLC or HPLC.

After cooling to room temperature, the mixture is carefully neutralized by the dropwise

addition of a base (e.g., 10% sodium hydroxide solution) until alkaline.

The precipitated crude product is collected by filtration and washed with cold water.

The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to

yield the pure benzimidazole derivative.

Spectroscopic Characterization
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High-resolution NMR spectroscopy is essential for the structural elucidation and confirmation of

4-(Difluoromethoxy)benzene-1,2-diamine.[1]

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons,

the two amine (NH₂) protons, and a characteristic triplet for the single proton of the

difluoromethoxy (-OCHF₂) group due to coupling with the two fluorine atoms.[1]

¹³C NMR: The carbon spectrum will display signals for the unique carbon atoms. The carbon

of the -OCHF₂ group is readily identified as a triplet due to the strong one-bond coupling to

the two fluorine atoms (¹JCF).[1]

¹⁹F NMR: The fluorine spectrum provides a direct method for confirming the presence of the

difluoromethoxy group, which should appear as a doublet, due to coupling with the single

proton on its carbon.[1]

Safety and Handling
4-(Difluoromethoxy)benzene-1,2-diamine should be handled with appropriate safety

precautions in a well-ventilated area or chemical fume hood.

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[2] It may

also be harmful if swallowed, in contact with skin, or if inhaled.

Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. Wash

skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for

several minutes.[2]

Storage: The compound should be stored in a tightly sealed container in a cool, dry, dark

place (2-8°C) under an inert atmosphere to prevent degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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